molecular formula C6H3ClO2S3 B2789239 Thieno[3,2-b]thiophene-5-sulfonyl chloride CAS No. 2503207-46-1

Thieno[3,2-b]thiophene-5-sulfonyl chloride

Cat. No. B2789239
CAS RN: 2503207-46-1
M. Wt: 238.72
InChI Key: BXAJDJLURXQMQM-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene is an organic compound that consists of two fused thiophene rings . It is one of the four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings . Thienothiophenes are aromatic and bicyclic, often compared to naphthalene . They are the topic of academic research but have no commercial applications nor are they or their derivatives found naturally .


Synthesis Analysis

Thieno[3,2-b]thiophene was first isolated in very low yield upon heating citric acid, a source of a six-carbon linear chain, with P4S10 . More efficient syntheses of this and the other two stable thienothiophenes involve cyclization reactions of substituted thiophenes . A number of methodologies have been adopted to synthesize thienothiophene derivatives .


Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .


Chemical Reactions Analysis

Thienothiophenes have been used in various chemical reactions. For instance, the brominated precursor of a thienothiophene derivative was converted into another compound by reacting with an appropriate arylboronic acid using Pd(PPh3)4 in refluxing THF .


Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene is a white solid with a melting point of 56.0-56.5 °C . Thienothiophenes absorb in the near-infrared region with extremely high molar extinction coefficients, due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .

Scientific Research Applications

Future Directions

Thienothiophenes have many applications including pharmaceutical as well as optoelectronic properties . They show various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . Future research may focus on these areas.

properties

IUPAC Name

thieno[3,2-b]thiophene-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAJDJLURXQMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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